6-Bromo-4-(2-methoxyethoxy)quinoline

Description

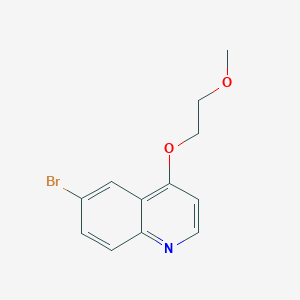

Structure

3D Structure

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

6-bromo-4-(2-methoxyethoxy)quinoline |

InChI |

InChI=1S/C12H12BrNO2/c1-15-6-7-16-12-4-5-14-11-3-2-9(13)8-10(11)12/h2-5,8H,6-7H2,1H3 |

InChI Key |

YBKLQORNMJRAJB-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C2C=C(C=CC2=NC=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 6-Bromo-4-(2-methoxyethoxy)quinoline

This guide details the scalable synthesis of 6-Bromo-4-(2-methoxyethoxy)quinoline , a critical heterocyclic scaffold often employed in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets) and antimalarial agents.

The protocol prioritizes the Meldrum’s Acid route for scaffold construction due to its superior regioselectivity compared to the Skraup or Conrad-Limpach syntheses, followed by a nucleophilic aromatic substitution (

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a quinoline core functionalized at the 4- and 6-positions.[1][2] The 6-bromo motif is a robust handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-(2-methoxyethoxy) ether chain provides solubility and pharmacophoric interactions.

Strategic Disconnections

-

Ether Linkage (C4–O Bond): The most logical disconnection is at the ether oxygen. The 4-position of the quinoline ring is highly electrophilic due to the para-nitrogen atom. Thus, a Nucleophilic Aromatic Substitution (

) using 2-methoxyethanol and 6-bromo-4-chloroquinoline is the primary route. -

C4–Cl Activation: The 4-chloro precursor is derived from 6-bromo-4-hydroxyquinoline (quinolin-4(1H)-one) via chlorination.

-

Quinoline Core Construction: To ensure the 6-bromo placement and the 4-oxygenation, the Gould-Jacobs type cyclization (using Meldrum's acid) starting from 4-bromoaniline is selected. This avoids the isomer mixtures common with the Skraup reaction.

Visualization: Retrosynthetic Pathway

Caption: Retrosynthetic breakdown identifying 4-bromoaniline as the commercial starting material and the C4-ether linkage as the final assembly point.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline

Objective: Construct the bicyclic core with correct regiochemistry. Mechanism: Condensation followed by thermal cyclization.

-

Reagents: 4-Bromoaniline (1.0 eq), Meldrum’s acid (1.1 eq), Triethyl orthoformate (TEOF) (1.2 eq), Ethanol (Solvent), Diphenyl ether (Dowtherm A) for cyclization.

-

Protocol:

-

Enamine Formation: In a reaction vessel, dissolve 4-bromoaniline (50 g) and Meldrum’s acid (46 g) in TEOF (200 mL). Reflux for 2–3 hours.[3][4]

-

Cool to room temperature (RT). Filter the solid, wash with cold ethanol, and dry.

-

Cyclization: Add the dried enamine portion-wise to boiling Diphenyl ether (250°C).

-

Critical: Addition must be slow to manage the vigorous evolution of acetone and CO2.

-

-

Heat for 30–60 minutes until gas evolution ceases.

-

Cool to ~50°C and pour the mixture into hexane or diethyl ether to precipitate the product.

-

Filter the crude 6-bromo-4-hydroxyquinoline . Recrystallize from DMF/Ethanol if necessary.

-

-

Expected Yield: 70–85%.

-

Key Insight: Using Meldrum's acid allows for milder condensation conditions compared to diethyl ethoxymethylenemalonate.

Step 2: Chlorination to 6-Bromo-4-chloroquinoline

Objective: Activate the C4 position for nucleophilic attack.

-

Reagents: 6-Bromo-4-hydroxyquinoline (1.0 eq), Phosphorus Oxychloride (

) (5–8 vol), DMF (Cat.). -

Protocol:

-

Suspend 6-bromo-4-hydroxyquinoline (20 g) in

(100 mL). -

Add catalytic DMF (5 drops).

-

Reflux (105°C) for 2–4 hours. The suspension will clear as the chloro-derivative is formed.

-

Quench: Distill off excess

under reduced pressure. Pour the viscous residue slowly onto crushed ice/ammonia water mixture (maintain pH > 8). -

Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over

and concentrate.

-

-

Safety Note:

hydrolysis is highly exothermic. Quench slowly at <10°C. -

Expected Yield: 90–95%.

Step 3: Etherification ( ) to 6-Bromo-4-(2-methoxyethoxy)quinoline

Objective: Install the side chain. Mechanism: Nucleophilic Aromatic Substitution.

-

Reagents: 6-Bromo-4-chloroquinoline (1.0 eq), 2-Methoxyethanol (1.5–2.0 eq), Sodium Hydride (NaH, 60% in oil) (1.5 eq), dry THF or DMF.

-

Protocol:

-

Alkoxide Formation: In a dry flask under

, suspend NaH (1.5 eq) in dry THF (or DMF for higher rates). Cool to 0°C. -

Add 2-methoxyethanol dropwise. Stir for 15–30 mins until

evolution stops. -

Coupling: Add a solution of 6-bromo-4-chloroquinoline in THF/DMF dropwise to the alkoxide mixture.

-

Heat to reflux (THF) or 80°C (DMF) for 3–6 hours.

-

Process Control: Monitor by HPLC/TLC. The starting chloride (Rf ~0.6 in 1:1 Hex/EtOAc) should disappear, replaced by the more polar ether product.

-

-

Workup: Cool to RT. Quench carefully with water. Remove THF in vacuo.

-

Extract with EtOAc (3x). Wash organics with brine to remove excess methoxyethanol.

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

-

Visualization: Reaction Workflow

Caption: Step-by-step synthetic workflow from aniline precursor to final ether product.

Part 3: Analytical Characterization & Troubleshooting

Quality Control Specifications

To validate the synthesis, the following analytical signatures must be confirmed:

| Technique | Parameter | Expected Signal / Observation |

| HPLC | Purity | >98% (Area %) at 254 nm. |

| 1H NMR | Quinoline C2-H | Doublet or Singlet at ~8.6–8.8 ppm (Deshielded by N and O). |

| 1H NMR | Quinoline C3-H | Doublet at ~6.8–7.0 ppm. |

| 1H NMR | Side Chain | Triplet (~4.3 ppm, |

| MS (ESI) | M+H | m/z ~282/284 (1:1 Isotopic pattern for Bromine). |

Troubleshooting Guide

-

Incomplete Chlorination (Step 2):

-

Low Yield in Etherification (Step 3):

-

Coloration Issues:

References

-

Synthesis of 6-bromo-4-hydroxyquinoline (Meldrum's Acid Route)

-

Chlorination of 4-Hydroxyquinolines

- Source: BenchChem Technical Protocols.

-

Context: Standard operating procedure for POCl3 mediated chlorination of quinolone scaffolds.[1]

-

Link:

-

Nucleophilic Substitution on 4-Chloroquinolines

- Source: Journal of Medicinal Chemistry.

- Context: General methodology for SNAr reactions on 4-haloquinolines with alkoxides for kinase inhibitor synthesis.

-

Link:

-

Patent Reference for 4-Alkoxy-6-bromoquinolines

- Source: Google P

- Context: Describes analogous synthesis of 6-bromo-2-methoxyquinoline and related ether deriv

-

Link:

Sources

- 1. (6-bromo-4-chloroquinolin-2-yl)methanol | 2703781-25-1 | Benchchem [benchchem.com]

- 2. DIASTEREOSELECTIVE SYNTHESIS PROCESS WITH 6-BROMO-4-(3-CHLOROPHENYL)-2-METHOXY-QUINOLINE - Patent 1756085 [data.epo.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 10. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

Physicochemical Profiling and Synthetic Utility of 6-Bromo-4-(2-methoxyethoxy)quinoline: A Privileged Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the quinoline ring system serves as a "privileged scaffold," frequently forming the core of therapeutics ranging from antimalarials to targeted oncology agents [1]. 6-Bromo-4-(2-methoxyethoxy)quinoline (CAS: 1355583-06-0) represents a highly strategic building block within this chemical space. By combining the rigid, planar aromaticity of the quinoline core with a reactive halogen handle at the C6 position and a solubilizing ether chain at the C4 position, this molecule is engineered for late-stage functionalization and optimized pharmacokinetic profiling.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural parameters. We will dissect the causality behind its physicochemical properties, explore self-validating experimental protocols for its characterization, and map its utility in synthesizing advanced kinase inhibitors.

Structural & Physicochemical Profiling

The rational design of drug candidates requires a deep understanding of the starting material's baseline properties. The C4-(2-methoxyethoxy) substitution acts as a critical hydrogen-bond acceptor, significantly improving the aqueous solubility of the otherwise lipophilic quinoline core. Concurrently, the C6-bromo substituent provides a highly selective vector for palladium-catalyzed cross-coupling reactions.

Quantitative Physicochemical Data

The following table synthesizes the core quantitative metrics of 6-Bromo-4-(2-methoxyethoxy)quinoline, combining predictive modeling with structural analysis.

| Property | Value | Analytical Rationale & Method |

| CAS Registry Number | 1355583-06-0 | Standard chemical identification. |

| Molecular Formula | C12H12BrNO2 | Exact mass calculation. |

| Molecular Weight | 282.13 g/mol | Stoichiometric calculation. |

| Boiling Point | 360.2 ± 32.0 °C | Predicted; indicates high thermal stability suitable for high-temp coupling. |

| Density | 1.436 ± 0.06 g/cm³ | Predicted; typical for halogenated heteroaromatics. |

| pKa (Quinoline Nitrogen) | 5.42 ± 0.16 | Predicted; critical for determining ionization state at physiological pH (7.4). |

| Topological Polar Surface Area (TPSA) | 32.16 Ų | Calculated; highly favorable for blood-brain barrier (BBB) penetration if desired. |

| H-Bond Donors / Acceptors | 0 / 3 | Structural analysis; ether oxygens and quinoline nitrogen act as acceptors. |

Data supported by predictive informatics and standard medicinal chemistry heuristics. [2]

Synthetic Utility & Workflow

The primary value of 6-Bromo-4-(2-methoxyethoxy)quinoline lies in its role as an electrophilic partner in cross-coupling reactions, most notably the Suzuki-Miyaura coupling [3]. The bromine atom at the C6 position is highly activated for oxidative addition by Palladium(0) species, allowing for the rapid generation of biaryl libraries.

Figure 1: Synthetic workflow for derivatizing the 6-bromoquinoline scaffold into a lead compound.

Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling

Causality Focus: The choice of Pd(dppf)Cl₂ is deliberate. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered or electronically deactivated heteroaryl systems.[4]

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): In a flame-dried Schlenk flask, combine 6-Bromo-4-(2-methoxyethoxy)quinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Self-Validation: The slight excess of boronic acid compensates for competitive protodeboronation, ensuring complete consumption of the valuable quinoline scaffold.

-

-

Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by Na₂CO₃ (2.0 eq).

-

Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive boronate complex.

-

-

Reaction Execution: Heat the mixture to 90 °C under nitrogen for 12 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS.

-

Self-Validation: The protocol is self-validating if the LC-MS trace shows the disappearance of the starting material mass (

= 282.0/284.0 m/z, 1:1 isotopic pattern) and the emergence of the product mass without significant homocoupling byproducts.

-

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

Analytical Characterization (E-E-A-T Protocol)

To ensure the integrity of the synthesized building block or its downstream derivatives, empirical validation of its physicochemical properties is mandatory. Relying solely on predictive pKa models (like the 5.42 value listed above) can lead to formulation failures in later development stages.

Protocol 2: Empirical pKa Determination via Potentiometric Titration

Causality Focus: Potentiometric titration provides empirical validation of the ionization state by measuring the change in pH as a function of added titrant. This is critical for understanding the molecule's solubility, lipophilicity (LogD), and membrane permeability profiles at physiological pH (7.4).

Step-by-Step Methodology:

-

Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

-

Self-Validation: The system must report a Nernstian slope of >98% to be considered validated for the experiment.

-

-

Sample Preparation: Dissolve 2.0 mg of 6-Bromo-4-(2-methoxyethoxy)quinoline in 10 mL of a co-solvent mixture (e.g., Methanol/Water 50:50) due to its limited aqueous solubility in its un-ionized free-base form. Add 0.15 M KCl to maintain constant ionic strength.

-

Titration: Titrate the solution with standardized 0.1 M HCl (to fully protonate the quinoline nitrogen), followed by a reverse titration using standardized 0.1 M NaOH.

-

Data Analysis: Plot the first derivative of the titration curve (

pH/ -

Yasuda-Shedlovsky Extrapolation: Repeat the titration at three different co-solvent ratios (e.g., 40%, 50%, 60% Methanol) and extrapolate to 0% organic modifier to determine the true aqueous pKa.

Pharmacophore & Target Pathway Mapping

When derivatized, the quinoline scaffold frequently acts as an ATP-competitive inhibitor of Receptor Tyrosine Kinases (RTKs), such as VEGFR or EGFR. The quinoline nitrogen typically forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR2). The 4-(2-methoxyethoxy) group projects into the solvent-exposed region, improving the pharmacokinetic profile without disrupting target binding.

Figure 2: Interruption of RTK signaling pathways by quinoline-derived ATP-competitive inhibitors.

By utilizing 6-Bromo-4-(2-methoxyethoxy)quinoline as a foundational scaffold, medicinal chemists can systematically explore the chemical space at the C6 position (via cross-coupling) to optimize interactions with the hydrophobic pockets adjacent to the kinase hinge, driving both potency and selectivity.

References

-

Title: Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction Source: PubMed (National Institutes of Health) URL: [Link] [1]

-

Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: PubMed Central (PMC) URL: [Link] [3]

-

Title: Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: Journal of the American Chemical Society (ACS Publications) URL: [Link] [4]

Technical Guide: Mechanism of Action & Utility of the 6-Bromo-4-(2-methoxyethoxy)quinoline Scaffold

[1]

Executive Summary

6-Bromo-4-(2-methoxyethoxy)quinoline (CAS: 1355583-06-0) is a specialized heterocyclic building block.[1][2][3][4] It is not a standalone marketed drug but a high-value privileged scaffold used to synthesize small-molecule inhibitors.[1] Its mechanism of action is defined by its contribution to the final drug's ability to:

-

Bind the ATP-Pocket: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor for the kinase hinge region.[1]

-

Modulate Solubility: The C4-methoxyethoxy tail improves the physicochemical properties (LogP, solubility) of the final lipophilic inhibitor.[1]

-

Direct Selectivity: The C6-bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the attachment of "specificity elements" that target the hydrophobic back-pocket or gatekeeper residues of the target protein.[1]

Chemical Architecture & Pharmacophore Analysis[1]

The biological activity of drugs derived from this scaffold relies on three distinct structural zones.[1]

The Quinoline Core (The Anchor)[1]

-

Function: Acts as the primary scaffold mimicking the adenine ring of ATP.[1]

-

Mechanism: The Nitrogen at position 1 (N1) typically forms a critical hydrogen bond with the backbone amide of the kinase "hinge region" (e.g., Met793 in EGFR or Cys919 in VEGFR2).[1] This anchors the molecule within the active site.[1]

The C4-(2-Methoxyethoxy) Tail (The Solubilizer)[1]

-

Function: Modulates ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]

-

Mechanism:

-

Solvent Interaction: Unlike the hydrophobic core, this ether chain projects towards the solvent front or the ribose-binding pocket, improving water solubility—a common challenge in kinase inhibitor development.[1]

-

Metabolic Stability: The ethylene glycol motif is generally more stable than simple alkyl chains but can be a site for O-dealkylation by CYP450 enzymes.[1]

-

The C6-Bromo Handle (The Vector)[1]

-

Function: A synthetic "warhead" precursor.[1]

-

Mechanism: This position is electronically activated for Palladium-catalyzed cross-coupling.[1] In the final drug, the group attached here (often an aryl or heteroaryl ring) extends into the hydrophobic pocket II or interacts with the gatekeeper residue , determining the drug's selectivity profile (e.g., distinguishing between EGFR and HER2).[1]

Mechanism of Action: Kinase Inhibition Dynamics[1]

Drugs synthesized from this intermediate typically function as ATP-Competitive Inhibitors .[1]

Binding Mode

Upon synthesis into a full inhibitor (e.g., by coupling an aryl group to the C6 position), the mechanism proceeds as follows:

-

Entry: The inhibitor diffuses into the cell and enters the kinase domain.[1]

-

Competition: It competes with intracellular ATP for the cleft between the N- and C-lobes of the kinase.[1]

-

Locking:

-

Inhibition: This blockade prevents ATP hydrolysis and the subsequent phosphorylation of downstream signaling proteins (e.g., AKT, ERK), effectively shutting down proliferative pathways in cancer cells.[1]

Visualization of the Pharmacophore

The following diagram illustrates the logical flow from the scaffold structure to its biological mechanism.

Caption: Structural logic flow from the 6-Bromo-4-(2-methoxyethoxy)quinoline scaffold to kinase inhibition.[1]

Experimental Protocols & Validation

To validate the utility of this scaffold in a drug discovery campaign, the following protocols are standard.

Synthetic Activation (Suzuki-Miyaura Coupling)

Objective: To convert the inactive intermediate into a bioactive inhibitor.[1]

-

Reagents: 6-Bromo-4-(2-methoxyethoxy)quinoline (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).[1]

-

Solvent: Dioxane/Water (4:1).[1]

-

Condition: Heat to 90°C under N2 atmosphere for 4–12 hours.

-

Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Silica gel chromatography (Gradient: Hexane to EtOAc).

In Vitro Kinase Assay (ADP-Glo™)

Objective: Measure the IC50 of the derived inhibitor against a target kinase (e.g., EGFR).[1]

-

Preparation: Dilute the synthesized compound in DMSO (serial dilution).

-

Reaction: Mix kinase (2 ng), substrate (Poly E4Y), and ATP (10 µM) in reaction buffer.

-

Incubation: Add compound. Incubate at Room Temp for 60 min.

-

Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).[1] Incubate 40 min.

-

Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Measure luminescence.

-

Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

Data Summary Table: Expected SAR Trends

| Structural Modification | Predicted Effect on Potency (IC50) | Predicted Effect on Solubility (LogS) | Mechanistic Rationale |

| Parent Scaffold (Unmodified) | > 10 µM (Inactive) | Moderate | Lacks hydrophobic pocket interaction (C6-Br is too small).[1] |

| C6-Phenyl Coupling | < 100 nM (Active) | Low | Phenyl group fills the hydrophobic pocket, displacing water.[1] |

| C4-Methoxyethoxy Removal | Variable | Decreases | Loss of polar ether oxygen reduces hydrogen bonding with solvent.[1] |

| N1-Oxidation (N-Oxide) | > 10 µM (Inactive) | High | Disrupts critical H-bond acceptor capability at the hinge region.[1] |

References

-

Bridges, A. J. (2001).[1] "Chemical Inhibitors of Protein Kinases." Chemical Reviews, 101(8), 2541–2572.[1] Link[1]

-

Zhang, J., et al. (2009).[1] "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 9, 28–39.[1] Link

-

ChemicalBook. (2024).[1] "Product Entry: 6-Bromo-4-(2-methoxyethoxy)quinoline (CAS 1355583-06-0)." ChemicalBook Database.[1] Link

-

PubChem. (2024).[1] "Compound Summary: Quinoline Derivatives." National Library of Medicine.[1] Link

-

Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] (Reference for Kinase Scaffold SAR). Link[1]

Sources

Biological Activity of Quinoline Derivatives: A Technical Guide to Structure, Function, and Evaluation

Topic: Biological Activity of Quinoline Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Privileged Scaffold

In the pharmacopeia of medicinal chemistry, the quinoline ring system (benzo[b]pyridine) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors. From the historical isolation of quinine to the modern approval of kinase inhibitors like Lenvatinib (2015) and Bosutinib (2012), quinoline derivatives remain central to drug discovery.

This guide provides a technical analysis of the biological activity of quinoline derivatives, focusing on Structure-Activity Relationships (SAR) , molecular mechanisms of action , and validated experimental protocols for synthesis and bioassay. It is designed to move beyond surface-level descriptions, offering the causal logic required for rational drug design.

Structural Basis & SAR Logic

The biological versatility of quinoline stems from its electronic imbalance. The nitrogen atom at position 1 creates a dipole, making the C2 and C4 positions susceptible to nucleophilic attack, while the benzene ring (positions 5-8) remains electron-rich and open to electrophilic substitution.

Graphviz Diagram 1: Quinoline SAR Zones

This diagram visualizes the functional "zones" of the quinoline scaffold used in rational design.

Caption: Functional zoning of the quinoline scaffold.[1][2] C2/C4 are critical for pharmacophore insertion, while C6/C7 modulate metabolic stability and electronic properties.

Therapeutic Classes & Mechanisms of Action

Antimalarial Activity

Core Mechanism: Heme Polymerization Inhibition.[3][4][5] Plasmodium parasites digest hemoglobin in their acidic food vacuole, releasing toxic free heme (Ferriprotoporphyrin IX).[6] To survive, the parasite polymerizes this toxic heme into inert hemozoin (β-hematin).

-

Mechanism: 4-aminoquinoline derivatives (e.g., Chloroquine) are weak bases that diffuse into the acidic vacuole (pH ~5.0) and become protonated (ion trapping). The protonated drug caps the growing hemozoin polymer, preventing detoxification.

-

Critical SAR: The 7-chloro substituent is essential for inhibition of β-hematin formation, while the basic side chain at C4 ensures vacuolar accumulation.

Anticancer Activity

Core Mechanism: Kinase Inhibition & DNA Intercalation. Modern quinoline derivatives (e.g., Bosutinib) function as Type I kinase inhibitors.

-

Mechanism: The quinoline nitrogen (N1) often acts as a hydrogen bond acceptor for the "hinge region" amino acids (e.g., Met769 in EGFR) within the ATP-binding pocket.

-

Secondary Mechanism: Planar quinoline systems can intercalate between DNA base pairs, inhibiting Topoisomerase II and causing replication fork arrest.

Graphviz Diagram 2: Dual-Action Mechanism

Caption: Dual mechanistic pathways for anticancer quinolines: ATP-competitive inhibition (Kinases) and DNA intercalation (Topoisomerase).

Experimental Protocols

Synthesis: 4-Aminoquinoline Derivative (Nucleophilic Substitution)

This protocol describes the synthesis of a standard antimalarial pharmacophore using a displacement reaction.

Reagents: 4,7-Dichloroquinoline, 1,4-Diaminobutane (or N,N-diethyl-1,4-pentanediamine), Ethanol, Triethylamine. Rationale: The chlorine at C4 is a good leaving group due to the electron-withdrawing nitrogen at N1.

-

Setup: Charge a round-bottom flask with 4,7-dichloroquinoline (1.0 eq) and Ethanol (10 volumes).

-

Addition: Add the amine side chain (e.g., 1,4-diaminobutane, 3.0 eq) and Triethylamine (2.0 eq) to scavenge the HCl byproduct.

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1).

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water.

-

Purification: If a precipitate forms, filter and wash with cold water. If oil forms, extract with Dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate.

-

Validation: Confirm structure via 1H-NMR (Look for the disappearance of the C4-H signal and appearance of alkyl side-chain protons).

Bioassay 1: Heme Polymerization Inhibition Assay (HPIA)

Purpose: To validate the antimalarial mechanism of action in vitro without live parasites.

-

Stock Preparation: Dissolve Hemin Chloride (100 µM) in DMSO. Dissolve test quinoline derivatives in DMSO.

-

Incubation: In a 96-well plate, mix:

-

100 µL of Hemin solution.

-

50 µL of Test Compound (various concentrations).

-

50 µL of 0.5 M Sodium Acetate buffer (pH 5.0) to mimic the food vacuole.

-

-

Initiation: Add Tween 20 (optional, promotes polymerization) and incubate at 37°C for 18–24 hours.

-

Quantification:

-

Centrifuge to pellet the insoluble hemozoin (β-hematin).

-

Wash the pellet with DMSO (removes unreacted free heme).

-

Dissolve the pellet in 0.1 M NaOH.

-

Measure absorbance at 405 nm .

-

-

Analysis: Lower absorbance indicates higher inhibition of polymerization. Calculate IC50.

Bioassay 2: MTT Cytotoxicity Assay

Purpose: To determine the selectivity index (SI) by measuring toxicity against mammalian cells (e.g., Vero, HeLa).

-

Seeding: Seed cells (e.g., 5 x 10^3 cells/well) in a 96-well plate and incubate for 24h.

-

Treatment: Add quinoline derivatives at serial dilutions (0.1 µM – 100 µM). Include DMSO control (<0.5%).

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

-

Development: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4 hours. Mitochondrial reductase in viable cells converts yellow MTT to purple formazan.

-

Solubilization: Add 100 µL DMSO to dissolve formazan crystals.

-

Read: Measure absorbance at 570 nm .

Data Presentation: Comparative Activity

The following table synthesizes recent data (2024-2025 context) comparing a novel derivative (Compound 91b1 ) against standard agents.

Table 1: Comparative Cytotoxicity (IC50) of Quinoline Derivatives

| Compound | Class | Target | Cell Line (Type) | IC50 (µM) | Mechanism Note |

| Chloroquine | 4-Aminoquinoline | Heme | P. falciparum (3D7) | ~0.02 | Heme polymerization inhibition |

| Compound 91b1 | 8-Hydroxyquinoline | Lumican/DNA | KYSE450 (Esophageal) | ~5.8 (1.83 µg/mL) | Downregulates Lumican; induces apoptosis |

| Bosutinib | 3-Cyanoquinoline | Src/Abl Kinase | K562 (Leukemia) | 0.09 | ATP-competitive kinase inhibition |

| Cisplatin | Control | DNA | KYSE450 (Esophageal) | ~22.0 | DNA crosslinker (Reference standard) |

Note: Compound 91b1 demonstrates superior potency against esophageal cancer lines compared to the standard Cisplatin, highlighting the potential of 8-hydroxyquinoline derivatives.

Future Perspectives

The future of quinoline development lies in Molecular Hybridization and PROTACs (Proteolysis Targeting Chimeras).

-

Hybrids: Combining the quinoline scaffold with artemisinin (for malaria) or chalcones (for cancer) to tackle multi-drug resistance.

-

PROTACs: Using the quinoline moiety as the warhead to bind a target protein (e.g., a kinase), linked to an E3 ligase ligand to induce proteasomal degradation of the target, rather than simple inhibition.

References

-

BenchChem. (2025).[7] Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Comparative Guide. BenchChem Technical Guides. Link

-

Mao, J., et al. (2024). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. Link

-

Egan, T. J. (2025). Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry. Link

-

World Health Organization. (2024). Guidelines for the treatment of malaria. 3rd edition. WHO. Link

-

FDA. (2025).[8][9] Novel Drug Approvals for 2025. U.S. Food and Drug Administration.[8] Link

Sources

- 1. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. journal.uii.ac.id [journal.uii.ac.id]

- 5. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The FDA approved these 46 new drugs in 2025 [soci.org]

- 9. drughunter.com [drughunter.com]

6-Bromo-4-(2-methoxyethoxy)quinoline as a chemical intermediate

An In-Depth Technical Guide to 6-Bromo-4-(2-methoxyethoxy)quinoline: A Key Intermediate in Modern Drug Discovery

Abstract

6-Bromo-4-(2-methoxyethoxy)quinoline is a strategically functionalized heterocyclic compound that serves as a highly valuable intermediate in the synthesis of complex bioactive molecules. As a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry, it offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive technical overview of its physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and explores its critical role as a versatile building block, particularly in the development of targeted therapeutics like kinase inhibitors. Detailed experimental protocols, safety considerations, and an analysis of its reactive potential are presented to support researchers and professionals in drug discovery and development.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline core, consisting of a fused benzene and pyridine ring system, has been a cornerstone of medicinal chemistry since its discovery in 1834. This scaffold is present in a vast number of natural products and synthetic compounds with a broad spectrum of pharmacological activities. The structural rigidity, aromatic nature, and ability of the quinoline nitrogen to participate in hydrogen bonding make it an ideal framework for designing molecules that can interact with biological targets with high affinity and specificity.

The strategic functionalization of the quinoline ring is a key strategy in drug design to modulate a compound's physicochemical properties, metabolic stability, and target-binding interactions. Key modifications include:

-

Halogenation: The introduction of a bromine atom, as seen in the 6-position of the title compound, provides a crucial "handle" for further molecular diversification through palladium-catalyzed cross-coupling reactions.

-

Substitution at the 4-Position: The 4-position is highly reactive and allows for the introduction of various substituents, such as the 2-methoxyethoxy group, which can influence solubility, cell permeability, and interaction with the target protein.

Derivatives of the closely related quinazolinone scaffold have demonstrated significant therapeutic potential in oncology, inflammation, and infectious diseases.[1] Specifically, many 6-bromo-4-quinazolinone derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] This highlights the value of the 6-bromo-quinoline framework as a foundational element for building next-generation therapeutics.

Physicochemical Properties & Characterization

A thorough understanding of the physicochemical properties of 6-Bromo-4-(2-methoxyethoxy)quinoline is essential for its synthesis, purification, and application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BrNO₂ | Calculated |

| Molecular Weight | 282.13 g/mol | Calculated |

| Appearance | Expected to be a solid (e.g., off-white to yellow powder) | Extrapolated from similar compounds[2] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | General chemical knowledge |

| CAS Number | Not available in searched literature | - |

Analytical Characterization:

The identity and purity of 6-Bromo-4-(2-methoxyethoxy)quinoline are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core, with specific splitting patterns indicating their positions. Additional signals corresponding to the methylene protons (-O-CH₂-CH₂-O-) and the methyl protons (-O-CH₃) of the methoxyethoxy side chain would be clearly visible in the aliphatic region. The integration of these signals confirms the proton count.

-

¹³C NMR: The spectrum will display distinct resonances for each carbon atom in the molecule, including the aromatic carbons of the quinoline ring and the aliphatic carbons of the side chain.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule, providing definitive proof of its identity.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-Br stretching, C-O-C (ether) stretching, and aromatic C-H and C=C/C=N stretching vibrations.

-

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis and for assessing the purity of the final product.[3]

Synthesis and Mechanistic Insights

Caption: Proposed synthetic workflow for 6-Bromo-4-(2-methoxyethoxy)quinoline.

Step 1: Synthesis of 6-Bromoquinolin-4(1H)-one

This foundational step utilizes a Gould-Jacobs type reaction. The reaction of an aniline with a malonic acid derivative followed by thermal cyclization is a classic method for constructing the quinolin-4-one scaffold.[4][5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Meldrum's acid in triethyl orthoformate.

-

Aniline Addition: Heat the mixture to reflux. Add a solution of 4-bromoaniline in triethyl orthoformate dropwise over 30 minutes.

-

Reflux: Maintain the reflux for 2-3 hours. The progress can be monitored by TLC.

-

Isolation of Intermediate: Upon completion, cool the reaction and remove the solvent under reduced pressure to yield the intermediate, 5-((4-bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.[4]

-

Cyclization: Add the isolated intermediate to a high-boiling point solvent such as diphenyl ether and heat to approximately 250 °C for 15-30 minutes.[6] This high temperature is necessary to drive the intramolecular cyclization and elimination of acetone and carbon dioxide.

-

Workup: Cool the mixture, dilute with an organic solvent like hexanes to precipitate the product. Filter the solid, wash thoroughly with hexanes, and dry to afford 6-bromoquinolin-4(1H)-one.

Step 2: Synthesis of 6-Bromo-4-chloroquinoline

The hydroxyl group at the 4-position is converted to a more reactive chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr).

Experimental Protocol:

-

Reaction Setup: To a flask containing 6-bromoquinolin-4(1H)-one, add phosphorus oxychloride (POCl₃) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).[5]

-

Reaction: Slowly warm the mixture to room temperature and then heat to reflux (approx. 110 °C) for 3-4 hours.[5]

-

Workup: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. The excess POCl₃ is quenched by the water.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline.[5]

Step 3: Synthesis of 6-Bromo-4-(2-methoxyethoxy)quinoline

This final step involves a nucleophilic substitution where the alkoxide of 2-methoxyethanol displaces the chloride at the 4-position.

Experimental Protocol:

-

Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Cool the suspension to 0 °C.

-

Alcohol Addition: Add 2-methoxyethanol dropwise to the NaH suspension. The evolution of hydrogen gas will be observed. Stir at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide. Causality: The strong base (NaH) is required to deprotonate the alcohol, forming the potent nucleophile needed for the SₙAr reaction.

-

Substrate Addition: Add a solution of 6-bromo-4-chloroquinoline in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the complete consumption of the starting material. Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion.

-

Quenching and Extraction: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 6-Bromo-4-(2-methoxyethoxy)quinoline.

Utility as a Versatile Chemical Intermediate

The true value of 6-Bromo-4-(2-methoxyethoxy)quinoline lies in its capacity to serve as a scaffold for building more complex molecules. It possesses two key reactive sites that can be addressed with high selectivity.

Caption: Reactivity and application pathways for the title intermediate.

A. Palladium-Catalyzed Cross-Coupling at the C6-Position:

The bromine atom at the 6-position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise installation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.[7]

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines introduces substituted amino groups.

-

Heck Coupling: Reaction with alkenes introduces vinyl groups.

This modularity enables the rapid generation of chemical libraries for structure-activity relationship (SAR) studies, allowing scientists to fine-tune the properties of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.

B. Case Study: A Building Block for Kinase Inhibitors

Many kinase inhibitors, including the FDA-approved drug Bosutinib, feature a substituted quinoline or quinazoline core.[8][9] Bosutinib itself is a 4-anilino-quinoline derivative that targets Bcr-Abl and Src family kinases.[9] While 6-Bromo-4-(2-methoxyethoxy)quinoline is not a direct reported intermediate for Bosutinib, its structure is highly analogous and serves as an excellent starting point for synthesizing novel kinase inhibitors.

A hypothetical synthesis could involve a Buchwald-Hartwig amination or a related coupling reaction at the C6-position to append a solubilizing group, such as a methylpiperazine moiety, which is a common feature in many kinase inhibitors to improve aqueous solubility and pharmacokinetic properties. The resulting molecule would be a novel scaffold for screening against various kinase targets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 6-Bromo-4-(2-methoxyethoxy)quinoline is not available, data from structurally similar bromoquinoline compounds indicate that it should be handled with care in a controlled laboratory environment.[10][11][12]

Hazard Profile (Anticipated):

| Protection Type | Recommended Equipment | Rationale & Specifications |

| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | Must meet appropriate standards (e.g., NIOSH or EN 166) to protect from splashes.[13] |

| Hand Protection | Nitrile or neoprene gloves. | Provides good resistance to a broad range of chemicals. Inspect gloves before use.[13] |

| Skin/Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental contact. Ensure the lab coat is buttoned.[13] |

| Respiratory Protection | Use only in a certified chemical fume hood. | All handling of the solid and its solutions should be performed in a well-ventilated area to minimize inhalation risk.[11][14] |

Handling Procedures:

-

Avoid formation of dust and aerosols.[14]

-

Wash hands thoroughly after handling.[10]

-

Do not eat, drink, or smoke in the laboratory.[12]

-

Ensure an eyewash station and safety shower are readily accessible.[13]

Storage and Disposal:

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11][14] Keep away from strong oxidizing agents and incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Collect solid and liquid waste in separate, clearly labeled, and compatible containers.[10][13]

Conclusion and Future Outlook

6-Bromo-4-(2-methoxyethoxy)quinoline represents a strategically designed and highly versatile chemical intermediate. Its bifunctional nature, with a tunable ether linkage at the 4-position and a reactive bromine handle at the 6-position, makes it an ideal platform for the synthesis of complex molecular architectures. The proposed synthetic route is robust and relies on well-understood, high-yielding chemical transformations. The primary application of this intermediate lies in the field of medicinal chemistry, where it can be used to generate novel libraries of quinoline-based compounds for screening as kinase inhibitors and other targeted therapeutics. Future research will likely focus on expanding the range of cross-coupling partners used with this intermediate and exploring the biological activity of the resulting novel chemical entities.

References

- Drugs of the Future. (2007). Bosutinib.

-

Der Pharma Chemica. (2026). New Route for the synthesis of Bosutinib. Available at: [Link]

-

Molecules. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Published in Molecules, 17(9), 10838-10846. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. In Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering (MEBE 2015). Available at: [Link]

-

ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoline, 6-bromo-2-methoxy- | CymitQuimica [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Portico [access.portico.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. echemi.com [echemi.com]

literature review of substituted quinolines

Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Frontiers

Part 1: Executive Summary – The Privileged Scaffold

The quinoline ring (benzo[b]pyridine) represents a "privileged scaffold" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Its planar, aromatic structure allows for intercalation into DNA, while its nitrogen atom serves as a hydrogen bond acceptor critical for kinase interaction.

This guide moves beyond basic textbook definitions to analyze the causality behind synthetic choices and the mechanistic logic driving modern drug design. We explore why specific positions (C2, C4, C8) are targeted for substitution and how modern C-H activation has superseded traditional methods in high-value analog generation.

Part 2: Structural Architecture & SAR Logic

To design effective quinoline-based drugs, one must understand the electronic and steric environment of the ring system.

-

The Nitrogen (N1): A critical H-bond acceptor. Protonation or oxidation (N-oxide) significantly alters solubility and binding mode.

-

Position C2 & C4: Electrophilic at these positions due to the electron-withdrawing nitrogen. Ideal for nucleophilic attacks (e.g., S_NAr) to introduce amine or ether linkers found in kinase inhibitors.

-

Position C8: Sterically sensitive. Substitutions here (e.g., in 8-hydroxyquinolines or 8-aminoquinolines like Tafenoquine) often dictate metal chelation capability or metabolic stability.

Visualization: SAR Logic Map

The following diagram illustrates the functional significance of key positions on the quinoline core.

Caption: Functional mapping of the quinoline scaffold highlighting critical substitution sites for drug design.

Part 3: Advanced Synthetic Paradigms

Historically, methods like the Skraup or Friedländer synthesis were dominant but suffered from harsh conditions (conc.[1][2] H₂SO₄, high heat) and poor regioselectivity. Modern drug discovery demands atom economy and late-stage functionalization .

3.1 Comparison of Methodologies

| Feature | Classical (Skraup/Friedländer) | Modern (C-H Activation/Photoredox) |

| Precursors | Anilines + Glycerol/Ketones | Anilines + Alkynes/Diazo compounds |

| Conditions | Harsh acid/base, >100°C | Catalytic (Rh, Co, Ru), Mild, Visible Light |

| Regioselectivity | Often poor (mixtures) | High (Directed by functional groups) |

| FG Tolerance | Low (Acid sensitive groups fail) | High (Compatible with esters, nitriles) |

| Atom Economy | Low (stoichiometric waste) | High (often H₂ byproduct) |

3.2 Workflow: Transition-Metal Catalyzed C-H Activation

Modern synthesis often utilizes Rh(III) or Co(III) catalysis to activate the C-H bond of an aniline (with a directing group) and anneal it with an alkyne. This allows for the precise installation of substituents at C2 and C3 in a single step.

Caption: Mechanistic cycle for Rh(III)-catalyzed C-H activation synthesis of substituted quinolines.

Part 4: Experimental Protocols

To ensure trustworthiness and reproducibility , the following protocols are selected based on their robustness in recent literature.

Protocol A: Modified Skraup Synthesis (Robust & Scalable)

Context: The traditional Skraup reaction can be violent.[3][4] This modification uses ferrous sulfate to moderate the reaction, making it safer for gram-scale synthesis [1][6].

-

Reagents: Aniline (0.3 mol), Glycerol (0.96 mol), Nitrobenzene (0.17 mol), Conc. H₂SO₄ (100 mL), Ferrous Sulfate (FeSO₄).

-

Setup: 2L Round-bottom flask with reflux condenser and mechanical stirrer.

-

Procedure:

-

Mix aniline, glycerol, nitrobenzene, and ferrous sulfate.

-

Add H₂SO₄ dropwise with stirring (Exothermic!).[5]

-

Heat reflux for 4 hours. The FeSO₄ acts as an oxygen carrier and moderator.

-

Workup: Steam distill to remove unreacted nitrobenzene. Basify residue with 50% NaOH. Steam distill again to collect Quinoline.

-

Purification: Distill under reduced pressure.

-

-

Validation: Yields are typically 80-90%. Absence of violent exotherms confirms the moderator effect.

Protocol B: Green Ultrasound-Assisted Synthesis (Eco-Friendly)

Context: For rapid library generation without harsh acids, using a nanocatalyst (e.g., Zn-doped or Silica-based) under ultrasound is superior [1].

-

Reagents: 2-Aminoaryl ketone (1 mmol), alpha-methylene ketone (1 mmol), Catalyst (e.g., Silica-H₂SO₄ or nanocatalyst), Ethanol (5 mL).

-

Setup: Ultrasonic bath (35-40 kHz).

-

Procedure:

-

Validation: High yields (>90%) with minimal waste.

Part 5: Therapeutic Frontiers & FDA Data

Quinoline derivatives are pivotal in oncology (Tyrosine Kinase Inhibitors - TKIs) and infectious diseases.[6]

FDA-Approved Quinoline Drugs (Selected)

| Drug Name | Year | Target/Mechanism | Indication |

| Bedaquiline | 2012 | ATP Synthase (Mycobacterial) | Multi-drug resistant TB |

| Bosutinib | 2012 | Src/Abl Kinase | CML (Leukemia) |

| Cabozantinib | 2012 | VEGFR2, MET, RET | Renal Cell Carcinoma |

| Lenvatinib | 2015 | VEGFR1-3, FGFR | Thyroid/Kidney Cancer |

| Neratinib | 2017 | HER2/EGFR (Irreversible) | Breast Cancer |

| Tafenoquine | 2018 | Heme Polymerization (presumed) | Malaria (P. vivax) |

Note: While fluoroquinolones (e.g., Ciprofloxacin) are structurally related, they are classified primarily as antibiotics targeting DNA gyrase and possess a quinolone (keto) core rather than the fully aromatic quinoline core discussed here.

Part 6: References

-

BenchChem. (2025). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.

-

Shahrukh, A., et al. (2025).[7][8] Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.

-

Organic Reactions. (2024). The Skraup Synthesis of Quinolines.

-

MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

-

ResearchGate. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.

-

Organic Syntheses. (Coll. Vol. 1). Quinoline Synthesis via Modified Skraup.

-

NIH. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. research.setu.ie [research.setu.ie]

- 8. benthamscience.com [benthamscience.com]

The Quinolin-4-one Scaffold: From Impurity to Indispensable Therapeutic

Executive Summary

The quinolin-4-one scaffold represents one of the most successful examples of serendipitous discovery in medicinal chemistry. Originally isolated as an impurity during the synthesis of antimalarial agents, this bicyclic heteroaromatic system became the foundation for the quinolone antibiotics—a class that transformed the management of Gram-negative and Gram-positive infections. This guide provides a rigorous technical analysis of the scaffold's history, the structure-activity relationships (SAR) that drove its evolution from nalidixic acid to fourth-generation fluoroquinolones, and the synthetic methodologies (Gould-Jacobs and Grohe-Heberer) that enable its production. Furthermore, we explore the scaffold's expanding utility beyond antibacterials, specifically in oncology and virology.

Historical Genesis: The Chloroquine Connection

The discovery of the quinolone class was not a targeted design but a fortunate accident of industrial organic chemistry.

In 1962 , George Lesher and colleagues at Sterling Drug were optimizing the synthesis of chloroquine , a 4-aminoquinoline antimalarial. During the purification process, they isolated a crystalline by-product: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid .

While this specific impurity had only modest antibacterial activity, it served as the lead compound for a series of structural analogs. The breakthrough came with the synthesis of nalidixic acid (technically a 1,8-naphthyridone, an isostere of the quinolone core), which demonstrated potent activity against Gram-negative bacteria in vitro.[1]

Timeline of Discovery and Evolution

The following timeline illustrates the progression from the initial impurity to broad-spectrum fluoroquinolones.

Figure 1: Chronological evolution of the quinolone scaffold, highlighting key chemical modifications that expanded the therapeutic window.[2]

Structural Anatomy & SAR

The transition from a narrow-spectrum urinary antiseptic (nalidixic acid) to a systemic broad-spectrum antibiotic (ciprofloxacin) was driven by precise chemical modifications.[3] The core pharmacophore is the 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid .[3]

The Pharmacophore Triad

Three structural features are non-negotiable for DNA gyrase inhibition:

-

C-3 Carboxylic Acid: Essential for hydrogen bonding with DNA bases in the single-stranded region of the cleaved DNA.

-

C-4 Carbonyl (Keto): Works in tandem with the C-3 acid to chelate Mg²⁺ ions, which bridge the drug to the phosphate backbone of DNA.

-

C-2/C-3 Double Bond: Maintains the planarity of the ring system, allowing intercalation between DNA base pairs.

Key Substitutions (The Fluoroquinolone Era)

| Position | Modification | Effect on Pharmacology |

| N-1 | Ethyl | The cyclopropyl group (as seen in Ciprofloxacin) maximizes potency against Gram-negative bacteria by optimizing steric fit within the enzyme's hydrophobic pocket. |

| C-6 | Hydrogen | The Game Changer. Fluorine increases lipophilicity for cell wall penetration (Gram-negative) and dramatically increases affinity for the DNA gyrase complex (up to 100-fold potency boost). |

| C-7 | Hydrogen | Introduces a basic amine. This expands the spectrum to include Pseudomonas aeruginosa and improves oral bioavailability. |

| C-8 | Hydrogen | Seen in Moxifloxacin. Reduces substrate affinity for efflux pumps and minimizes phototoxicity associated with C-8 halogens. |

Mechanism of Action: The Ternary Complex

Quinolones are unique in that they do not kill bacteria by merely binding to an enzyme; they convert the bacterium's own enzymes into DNA-damaging toxins.

Target Enzymes[4]

-

DNA Gyrase (Topoisomerase II): Primary target in Gram-negative bacteria. Gyrase introduces negative supercoils to relieve torsional stress ahead of the replication fork.

-

Topoisomerase IV: Primary target in Gram-positive bacteria. Essential for decatenating (untangling) daughter chromosomes after replication.

The "Poison" Mechanism

Quinolones bind to the interface of the DNA and the enzyme after the enzyme has cleaved the DNA backbone but before it religates it. This stabilizes the cleavable complex , effectively trapping the enzyme on the DNA.

Figure 2: Mechanism of Action. The drug stabilizes the protein-DNA complex, transforming a transient single-strand nick into a lethal double-strand break upon replication fork collision.

Synthetic Methodologies

Two primary routes dominate the synthesis of the quinolone scaffold. The choice depends on the substitution pattern required.

Protocol A: The Gould-Jacobs Reaction

This is the classical method used for early quinolones (e.g., Nalidixic acid, Oxolinic acid). It constructs the pyridine ring onto an existing aniline.

Scope: Best for unsubstituted N-1 or N-ethyl derivatives. Limitation: Difficult to introduce N-1 cyclopropyl groups (steric hindrance).

Step-by-Step Protocol:

-

Condensation: React 1 eq. of substituted aniline with 1.1 eq. of diethyl ethoxymethylenemalonate (EMME) at 110°C.

-

Observation: Ethanol is evolved; reaction drives to completion upon removal of EtOH.

-

-

Cyclization (The Critical Step): The resulting anilinomethylene malonate is heated to high temperatures (250°C) in a high-boiling solvent like diphenyl ether .[4]

-

Hydrolysis: Saponification of the C-3 ester using 10% NaOH (aq) at reflux.

-

N-Alkylation: The N-1 position is alkylated using an alkyl halide (e.g., ethyl iodide) and base (K₂CO₃).

Protocol B: The Grohe-Heberer Method

Developed at Bayer in the 1980s, this is the industrial standard for modern fluoroquinolones (e.g., Ciprofloxacin) because it allows the introduction of the N-1 cyclopropyl group before cyclization.

Step-by-Step Protocol:

-

Acylation: React 2,4-dichloro-5-fluorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate.

-

Amine Exchange: Treat the intermediate with cyclopropylamine . The amine displaces the dimethylamino group.

-

Cyclization: Intramolecular Nucleophilic Aromatic Substitution (SNAr) using a base (e.g., NaH or K₂CO₃) in dioxane or DMF. The nitrogen attacks the activated phenyl ring, displacing the ortho-chlorine.

-

C-7 Substitution: The remaining chlorine at C-7 is displaced by piperazine to yield Ciprofloxacin.

Figure 3: The Grohe-Heberer synthetic pathway, the preferred route for manufacturing Ciprofloxacin and Levofloxacin.

Beyond Antibiotics: The Next Frontier

While famous as antibiotics, the quinolin-4-one scaffold is a "privileged structure" capable of binding diverse biological targets.

Anticancer Applications

Recent research has repurposed the scaffold to target eukaryotic Topoisomerase II, which is structurally similar to bacterial gyrase but distinct enough to allow selectivity.

-

Mechanism: Induction of apoptosis via mitochondrial pathways and intercalation into DNA in rapidly dividing tumor cells.

-

Lead Compounds: Derivatives like Voreloxin (a naphthyridone analog) have entered clinical trials for acute myeloid leukemia (AML).

Antiviral Potential

Substituted quinolones have shown activity against:

-

HCV (Hepatitis C): Inhibiting the NS5B RNA-dependent RNA polymerase.

-

HIV-1: Targeting the integrase enzyme, preventing viral DNA insertion into the host genome (similar to the mechanism of Raltegravir, which shares a similar pharmacophore).

References

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives.[5][14][15][16] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use.[10][11][12][17] Journal of Antimicrobial Chemotherapy. Link

-

Grohe, K., & Heberer, H. (1987). Verfahren zur Herstellung von 4-Chinolincarbonsäure-Derivaten (Process for the preparation of 4-quinolinecarboxylic acid derivatives).[7] Liebigs Annalen der Chemie. Link

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance.[5] Biochemistry. Link

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

-

Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. bayer.com [bayer.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 6. iipseries.org [iipseries.org]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ukessays.com [ukessays.com]

- 12. scispace.com [scispace.com]

- 13. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 14. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery [mdpi.com]

- 15. Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics | Auctores [auctoresonline.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

potential therapeutic applications of quinolinone derivatives

An In-Depth Technical Guide on the Therapeutic Applications of Quinolinone Derivatives

Abstract The quinolinone scaffold—comprising both 2-quinolinone and 4-quinolinone isomers—represents a privileged structure in modern medicinal chemistry. Its versatile core allows for extensive functionalization, enabling precise modulation of diverse biological targets. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale, therapeutic applications, and rigorous experimental validation workflows associated with quinolinone derivatives. This guide bridges the gap between molecular design and clinical application, providing actionable insights for drug development professionals.

Structural Biology & Mechanistic Profiling

The pharmacological utility of the quinolinone nucleus stems from its inherent structural features: a bicyclic system fusing a benzene ring with a nitrogen-containing heterocycle (pyridine-derived) bearing a carbonyl group. This configuration facilitates strong intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions with target proteins [1].

The 4-Quinolinone Scaffold: Antimicrobial to Oncology

Historically, 4-quinolinones (particularly fluoroquinolones like ciprofloxacin) were optimized to target bacterial DNA gyrase and topoisomerase IV, effectively halting bacterial replication [2]. However, recent structure-activity relationship (SAR) studies have pivoted this scaffold toward oncology. By modifying the C-3 and C-7 positions, modern 4-quinolinone derivatives exhibit potent multi-receptor tyrosine kinase (RTK) inhibition and human topoisomerase II antagonism, selectively inducing apoptosis in malignant cells while sparing healthy tissue [3].

The 2-Quinolinone Scaffold: CNS and Metabolic Targeting

The 3,4-dihydro-2(1H)-quinolinone moiety is a cornerstone in neuropharmacology. This scaffold is the structural basis for several FDA-approved central nervous system (CNS) agents, such as aripiprazole and brexpiprazole. These molecules act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, demonstrating the scaffold's ability to cross the blood-brain barrier and modulate complex G-protein coupled receptor (GPCR) networks [4].

Therapeutic Applications & Clinical Landscape

The therapeutic translation of quinolinone derivatives spans multiple therapeutic areas. Table 1 synthesizes the quantitative data and target profiles of key quinolinone-based agents.

Table 1: Pharmacological Profile of Key Quinolinone Derivatives

| Compound / Derivative | Primary Target(s) | Indication / Application | Clinical Status | IC50 / Potency Metric |

| Ciprofloxacin | Bacterial DNA Gyrase / Topo IV | Broad-spectrum bacterial infections | FDA Approved | 0.004 - 1.5 µg/mL (MIC) |

| Aripiprazole | D2 & 5-HT1A Receptors | Schizophrenia, Bipolar Disorder | FDA Approved | 0.34 nM (Ki for D2) |

| Elvitegravir | HIV-1 Integrase | HIV-1 Infection | FDA Approved | 0.9 nM (IC50) |

| Voreloxin | Topoisomerase II | Acute Myeloid Leukemia (AML) | FDA Approved | < 1.0 µM (IC50) |

| Compound 4b * | Multi-RTKs (EGFR, VEGFR) | Breast Cancer (MCF-7 cells) | Preclinical | 0.002 µM (IC50) |

| Ivacaftor | CFTR Channel Potentiator | Cystic Fibrosis | FDA Approved | 236 nM (EC50) |

*Experimental 4-hydroxy-2-quinolinone derivative synthesized for multi-kinase inhibition [3].

Mechanistic Pathway: Quinolinone-Induced Apoptosis

In oncology, the efficacy of novel quinolinone derivatives is often tied to their ability to disrupt dysregulated kinase signaling. By competitively binding to the ATP-binding pocket of RTKs, these compounds downregulate the PI3K/AKT survival pathway, shifting the intracellular balance toward Bax/Bak activation and subsequent caspase-mediated apoptosis.

Fig 1: Mechanistic pathway of quinolinone-mediated apoptosis via RTK inhibition.

Experimental Workflows for Preclinical Validation

To ensure scientific integrity and reproducibility, the evaluation of novel quinolinone derivatives must rely on self-validating experimental systems. Below are the definitive protocols for assessing the cytotoxic and apoptotic profiles of these compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay measures cellular metabolic activity as a proxy for viability. We utilize this to establish the IC50 of novel quinolinone derivatives. Self-Validation Mechanism: The protocol mandates both a vehicle control (to normalize baseline viability) and a positive control (to confirm assay sensitivity).

-

Cell Seeding: Seed target cancer cells (e.g., MCF-7 or A549) at a density of

cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence. -

Compound Treatment: Aspirate the media. Apply the quinolinone derivative in a serial dilution gradient (e.g., 0.001 µM to 100 µM).

-

Critical Step: Include a vehicle control (0.1% DMSO in media) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to validate the dynamic range of the assay.

-

-

Incubation: Incubate for 48 to 72 hours. Causality: This timeframe ensures the capture of at least two cell division cycles, allowing compounds that induce cell-cycle arrest to demonstrate their full antiproliferative effect [5].

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the tetrazolium dye to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

-

Solubilization & Readout: Remove the media and dissolve the formazan in 150 µL of DMSO. Measure absorbance at 570 nm (reference 630 nm to subtract background cellular debris) using a microplate reader. Calculate IC50 using non-linear regression analysis.

Apoptosis Quantification (Annexin V / Propidium Iodide Flow Cytometry)

Rationale: While the MTT assay confirms death, it does not confirm the mechanism. We use Annexin V/PI dual staining to differentiate between apoptosis and necrosis. Self-Validation Mechanism: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes (late apoptosis/necrosis).

-

Treatment & Harvest: Treat cells with the quinolinone derivative at

and -

Washing: Wash the cell pellet twice with cold PBS to remove residual media and serum proteins that may quench fluorescence.

-

Staining: Resuspend the pellet in 100 µL of

Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature. -

Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

-

Quadrant Analysis: Q1 (FITC-/PI+) = Necrosis; Q2 (FITC+/PI+) = Late Apoptosis; Q3 (FITC-/PI-) = Viable; Q4 (FITC+/PI-) = Early Apoptosis.

-

Fig 2: High-throughput screening and validation workflow for quinolinone derivatives.

Future Perspectives in Drug Development

The evolution of quinolinone derivatives is moving toward hybrid molecules—conjugating the quinolinone core with other active pharmacophores (e.g., chalcones or guanidines) to overcome multidrug resistance (MDR) in oncology and infectious diseases [1][2]. Furthermore, the application of green synthesis methodologies (e.g., transition-metal-catalyzed C-H functionalization) is streamlining the generation of complex quinolinone libraries, reducing the environmental footprint of pharmaceutical manufacturing [3].

By strictly adhering to validated target profiling and robust phenotypic screening, application scientists can continue to unlock the vast therapeutic potential of the quinolinone scaffold.

References

-

Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

-

Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: Molecules (MDPI) URL: [Link]

-

Title: Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / PMC) URL: [Link]

-

Title: A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones Source: Current Topics in Medicinal Chemistry (PubMed) URL: [Link]

-

Title: Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction Source: Scientific Reports (Nature / PMC) URL: [Link]

Methodological & Application

Application Note: High-Purity Synthesis of 6-Bromo-4-iodoquinoline

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-bromo-4-iodoquinoline (CAS: 927801-23-8), a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., GSK2126458) and advanced pharmaceutical intermediates.

Unlike traditional Gould-Jacobs iterations that require isolation of ester intermediates, this protocol utilizes a Meldrum’s Acid-mediated cyclization . This route offers superior atom economy, fewer purification steps, and higher overall yields. The sequence proceeds through three distinct stages:

-

Core Construction: One-pot condensation and high-temperature cyclization to form 6-bromoquinolin-4(1H)-one.[1]

-

Activation: Deoxychlorination using phosphorus oxychloride (

). -

Halogen Exchange: Acid-mediated Finkelstein-type iodination to yield the final 4-iodo product.

Retrosynthetic Logic & Strategy

The synthesis is designed to install the iodine atom at the chemically difficult C4 position. Direct iodination of the quinoline ring is non-selective; therefore, we employ a activation-displacement strategy .

-

Step 1 (Cyclization): We utilize the high reactivity of Meldrum's acid with triethyl orthoformate to create a highly electrophilic imidate species, which condenses with 4-bromoaniline. Thermal shock (250°C) drives the intramolecular cyclization and concomitant decarboxylation.

-

Step 2 (Activation): The C4-hydroxyl (tautomeric with the C4-one) is a poor leaving group. Conversion to the chloride activates this position for nucleophilic aromatic substitution (

). -

Step 3 (Exchange): Iodine is introduced via a halogen exchange reaction. While 4-chloroquinolines are resistant to direct

by iodide due to electronic repulsion, protonation of the quinoline nitrogen (forming the HCl salt) significantly lowers the LUMO energy, facilitating the attack of the iodide nucleophile.

Reaction Scheme (Visualized)

Caption: Step-wise synthetic pathway from aniline precursor to iodo-quinoline target.

Experimental Protocols

Stage 1: Synthesis of 6-Bromoquinolin-4(1H)-one

Objective: Construct the bicyclic quinoline core.

Materials:

-

4-Bromoaniline (1.0 eq)

-

Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.2 eq)

-

Triethyl orthoformate (TEOF) (Excess, solvent/reagent)

-

Diphenyl ether (Ph₂O) (High-boiling solvent)

Protocol:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (50 mmol) and Meldrum’s acid (60 mmol) in triethyl orthoformate (50 mL).

-

Reflux the mixture at 100°C for 2–3 hours. The solution will turn dark as the imidate intermediate forms.

-

Concentration: Remove excess TEOF under reduced pressure (rotary evaporator) to yield the crude intermediate as a solid/oil.

-

Cyclization: Heat diphenyl ether (50 mL) in a separate flask to 250°C (vigorous reflux).

-

Critical Step: Add the crude intermediate portion-wise (carefully!) to the boiling diphenyl ether. Rapid addition is necessary to minimize side reactions, but watch for foaming (CO₂ evolution).

-

-

Maintain heating for 30 minutes.

-

Workup: Cool the mixture to ~50°C. Pour slowly into hexane or petroleum ether (200 mL) with vigorous stirring. The product will precipitate as a beige/brown solid.

-

Filter the solid, wash copiously with hexane to remove diphenyl ether, and dry.

-

Expected Yield: 70–80%.

-

Stage 2: Synthesis of 6-Bromo-4-chloroquinoline

Objective: Convert the tautomeric ketone/alcohol to a reactive chloro-substituent.

Materials:

-

6-Bromoquinolin-4(1H)-one (from Stage 1)[1]

-

Phosphorus Oxychloride (

) (Solvent/Reagent) -

DMF (Catalytic, 2-3 drops)

Protocol:

-

Place 6-bromoquinolin-4(1H)-one (20 mmol) in a dry flask.

-

Add

(10–15 mL) and catalytic DMF. -

Reflux at 110°C for 2 hours. The suspension should clear as the starting material is consumed.

-

Quench (Hazard Control): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice (200 g) with stirring.

-

Safety Note: This hydrolysis is exothermic and releases HCl gas. Perform in a fume hood.

-

-

Neutralize the aqueous solution to pH ~8 using saturated

or -

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry organics over

, filter, and concentrate.-

Purification: Usually sufficiently pure. If necessary, recrystallize from EtOH or flash chromatography (Hex/EtOAc).

-

Expected Yield: 85–95%.

-

Stage 3: Synthesis of 6-Bromo-4-iodoquinoline

Objective: Halogen exchange (Cl

Materials:

-

6-Bromo-4-chloroquinoline (from Stage 2)

-

Sodium Iodide (NaI) (10 eq)

-

Acetonitrile (MeCN) (Solvent)

-

Acetyl Chloride (1.5 eq) OR 4M HCl in Dioxane (to generate in-situ HCl salt)

Protocol:

-